molecular formula CaO B1588162 Calciumoxide CAS No. 73018-51-6

Calciumoxide

Cat. No. B1588162
CAS RN: 73018-51-6
M. Wt: 56.08 g/mol
InChI Key: BRPQOXSCLDDYGP-UHFFFAOYSA-N
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Patent
US08246924B2

Procedure details

A Calcium solution was made by dissolving 115.05 g of Calcium Nitrate tetra hydrate in 250 ml of ethanol. A phosphorus solution was made by adding 20 ml of 85% w/w aqueous Phosphoric acid to 50 ml of 30% w/w aqueous Hydrogen peroxide. The resulting solutions were mixed, adding the Calcium solution to the Phosphorus slowly with constant vigorous stirring. No precipitates were formed during or on the immediate mixing of the two solutions but subsequent to achieving the correct Ca/P ratio (complete mixing) turbidity did develop, the composition containing dispersed colloidal gelatinous material. This composition was feed to the inner venturi of a coaxial combustion nozzle. Air was supplied in the outer venturi and a pilot flame provided the means to ignite the atomised composition. The combustion products were directed into a stainless steel vessel containing water. After burning a powdered material was recovered form the water dried overnight at 100° C. and submitted for XRD (X-Ray Diffraction) analysis. The resulting XRD pattern is shown in FIG. 4. As indicated the burning of the ethanol/aqueous solution having a molar Calcium to Phosphorous ratio of 1.67 resulted in the formation of crystalline HAP without further high temperature processing Furthermore none of the peaks characteristic of TriCalcium Phosphate (TCP) and Calcium Oxide (CaO) are observed in the diffraction pattern demonstrating the advantage of the hydrogen peroxide.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
115.05 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Ca:1].O.O.O.O.[N+]([O-])([O-])=[O:7].[Ca+2].[N+]([O-])([O-])=O.[P].[P:16](=[O:20])([OH:19])([OH:18])[OH:17].OO>C(O)C.O>[P:16]([O-:20])([O-:19])([O-:18])=[O:17].[Ca+2:1].[Ca+2:1].[Ca+2:1].[P:16]([O-:20])([O-:19])([O-:18])=[O:17].[O-2:7].[Ca+2:1] |f:1.2.3.4.5.6.7,13.14.15.16.17,18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Three
Name
Quantity
115.05 g
Type
reactant
Smiles
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]
Step Seven
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting solutions were mixed
CUSTOM
Type
CUSTOM
Details
No precipitates were formed during or on the
ADDITION
Type
ADDITION
Details
immediate mixing of the two solutions
ADDITION
Type
ADDITION
Details
the composition containing
ADDITION
Type
ADDITION
Details
dispersed colloidal gelatinous material
TEMPERATURE
Type
TEMPERATURE
Details
a pilot flame
CUSTOM
Type
CUSTOM
Details
provided the means
CUSTOM
Type
CUSTOM
Details
The combustion products were directed into a stainless steel vessel
CUSTOM
Type
CUSTOM
Details
was recovered form the water
CUSTOM
Type
CUSTOM
Details
dried overnight at 100° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]
Name
Type
product
Smiles
[O-2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.